Cas no 1241605-67-3 (N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide)

N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide is a specialized organic compound featuring a unique molecular structure incorporating a cyanomethyl group, a thioether linkage, and a 5-methyl-1,2-oxazol-3-yl carbamoyl moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate or bioactive scaffold. The presence of both sulfur and nitrogen-containing functional groups enhances its reactivity, enabling applications in heterocyclic synthesis or as a precursor for pharmacologically active molecules. Its structural complexity allows for selective modifications, making it valuable for targeted drug design or mechanistic studies. The compound's stability and synthetic accessibility further support its utility in exploratory research and development.
N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide structure
1241605-67-3 structure
Product name:N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide
CAS No:1241605-67-3
MF:C10H12N4O3S
MW:268.292280197144
CID:5941169
PubChem ID:47090866

N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide
    • 1241605-67-3
    • N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide
    • AKOS034759007
    • N-(cyanomethyl)-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetamide
    • EN300-26686545
    • Z979002354
    • Inchi: 1S/C10H12N4O3S/c1-7-4-8(14-17-7)13-10(16)6-18-5-9(15)12-3-2-11/h4H,3,5-6H2,1H3,(H,12,15)(H,13,14,16)
    • InChI Key: BKBCOIQYEZPTQZ-UHFFFAOYSA-N
    • SMILES: S(CC(NCC#N)=O)CC(NC1C=C(C)ON=1)=O

Computed Properties

  • Exact Mass: 268.06301143g/mol
  • Monoisotopic Mass: 268.06301143g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 133Ų

N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686545-0.05g
N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide
1241605-67-3 90%
0.05g
$212.0 2023-09-11

Additional information on N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide

Comprehensive Overview of N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide (CAS No. 1241605-67-3)

N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide (CAS No. 1241605-67-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, is often explored for its potential applications in drug discovery and development. The presence of functional groups such as cyanomethyl, oxazole, and sulfanyl moieties makes it a versatile intermediate for synthesizing biologically active molecules.

In recent years, the demand for novel heterocyclic compounds like N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide has surged, driven by the growing interest in targeted therapies and precision medicine. Researchers are particularly intrigued by its potential role in modulating enzyme activity or receptor interactions, which could lead to breakthroughs in treating various diseases. The compound's CAS No. 1241605-67-3 is frequently searched in academic databases and patent literature, reflecting its relevance in cutting-edge scientific investigations.

One of the key reasons behind the popularity of this compound is its structural similarity to other oxazole-based derivatives, which are known for their diverse pharmacological properties. For instance, 5-methyl-1,2-oxazol-3-yl is a common scaffold in anti-inflammatory and antimicrobial agents. The incorporation of a cyanomethyl group further enhances its reactivity, making it a valuable building block in organic synthesis. These attributes align with current trends in drug design, where multifunctional molecules are highly sought after.

From a synthetic chemistry perspective, N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide offers several advantages. Its sulfanyl linkage provides stability while allowing for further functionalization, a feature that is critical in the development of prodrugs or conjugates. Additionally, the compound's solubility and bioavailability profiles are subjects of ongoing research, as these factors are crucial for its potential therapeutic applications. The CAS No. 1241605-67-3 is often referenced in studies focusing on structure-activity relationships (SAR) and molecular docking simulations.

The compound's relevance extends beyond pharmaceuticals. In material science, derivatives of N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide have been explored for their electronic properties, particularly in the design of organic semiconductors. This interdisciplinary appeal underscores its importance in both academic and industrial settings. As the scientific community continues to explore its potential, the compound remains a topic of interest in peer-reviewed journals and conferences.

In conclusion, N-(cyanomethyl)-2-({(5-methyl-1,2-oxazol-3-yl)carbamoylmethyl}sulfanyl)acetamide (CAS No. 1241605-67-3) represents a promising candidate for future innovations in drug development and material science. Its unique structural features and versatile applications make it a valuable subject of research, aligning with contemporary scientific trends and user queries in search engines. As more studies emerge, this compound is likely to play a pivotal role in advancing both medicinal and technological frontiers.

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